Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
Description
Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at position 3, a ketone group at position 2, and a methyl ester at position 5. The methyl ester at position 7 enhances solubility and facilitates further functionalization, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-11-7-5-3-4-6(9(12)14-2)8(7)15-10(11)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDLCLGRAGKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes using eosin Y as a photocatalyst in the presence of potassium carbonate (K2CO3) and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) under argon atmosphere with blue LED light .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it valuable in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate are best contextualized by comparing it to analogous benzoxazole derivatives. Key differences in substituent positions, functional groups, and biological activities are summarized below:
Table 1: Comparative Analysis of Benzoxazole Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Effects :
- Position 3 Methyl Group : The 3-methyl substitution in the target compound may enhance steric stability compared to derivatives with substituents at positions 2 or 5 .
- Electron-Withdrawing Groups : The 2-oxo group in the target compound and its analogs (e.g., 5-methoxy in ) likely influence electronic properties, affecting reactivity and intermolecular interactions .
Synthetic Accessibility: The general synthesis route involving condensation of methyl 3-amino-4-hydroxybenzoate with acids is adaptable for producing the target compound, though optimization for specific substituents (e.g., methyl at position 3) is required.
Commercial and Industrial Relevance :
- Derivatives like Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate are produced industrially (99% purity) , highlighting the scalability of benzoxazole chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
